molecular formula C6H11NO2 B2677024 3-(Methoxymethyl)pyrrolidin-2-one CAS No. 148520-27-8

3-(Methoxymethyl)pyrrolidin-2-one

Cat. No.: B2677024
CAS No.: 148520-27-8
M. Wt: 129.159
InChI Key: XTEMPDFELJHZGO-UHFFFAOYSA-N
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Description

3-(Methoxymethyl)pyrrolidin-2-one is a nitrogen-containing heterocyclic compound. It belongs to the class of pyrrolidinones, which are five-membered lactams. These compounds are known for their versatile biological activities and are used as scaffolds in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Methoxymethyl)pyrrolidin-2-one can be achieved through various methods. One common approach involves the cyclization of N-substituted piperidines. This process includes the formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Another method involves the 1,3-dipolar cycloaddition of unstable 2-benzylazomethylide, generated in situ from N-benzyl-N-(methoxymethyl)-N-(trimethylsilyl)amine .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions: 3-(Methoxymethyl)pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Introduction of different substituents at various positions on the pyrrolidinone ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

3-(Methoxymethyl)pyrrolidin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Methoxymethyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of various enzymes and receptors. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Properties

IUPAC Name

3-(methoxymethyl)pyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-9-4-5-2-3-7-6(5)8/h5H,2-4H2,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTEMPDFELJHZGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CCNC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148520-27-8
Record name 3-(methoxymethyl)pyrrolidin-2-one
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